![molecular formula C11H13Br2NS B14372176 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide CAS No. 91850-53-2](/img/structure/B14372176.png)
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide is a chemical compound that features a pyrrolidine ring, a bromosulfanyl group, and a phenyl group
Méthodes De Préparation
The synthesis of 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide typically involves the reaction of a pyrrolidine derivative with a bromosulfanyl compound and a phenyl group under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Ring construction: from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.
Functionalization of preformed pyrrolidine rings: , such as proline derivatives.
Analyse Des Réactions Chimiques
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological and chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological and chemical properties.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar reactivity and applications.
Bromosulfanyl compounds: These compounds feature the bromosulfanyl group and may have comparable chemical behavior.
Propriétés
Numéro CAS |
91850-53-2 |
|---|---|
Formule moléculaire |
C11H13Br2NS |
Poids moléculaire |
351.10 g/mol |
Nom IUPAC |
[phenyl(pyrrolidin-1-ium-1-ylidene)methyl] thiohypobromite;bromide |
InChI |
InChI=1S/C11H13BrNS.BrH/c12-14-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
Clé InChI |
CJXYPNNGLOUQAO-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+](=C(C2=CC=CC=C2)SBr)C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)
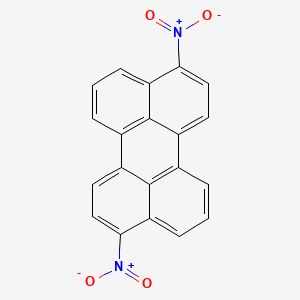

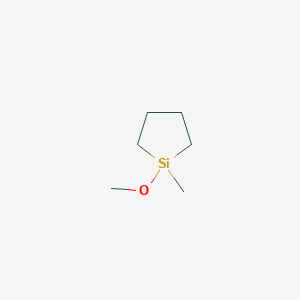
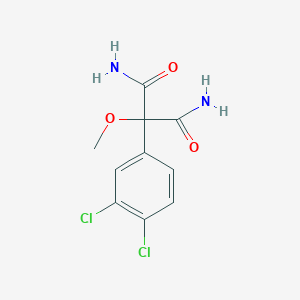
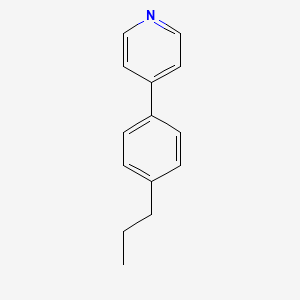
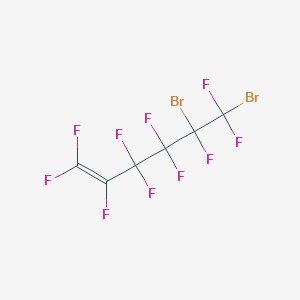


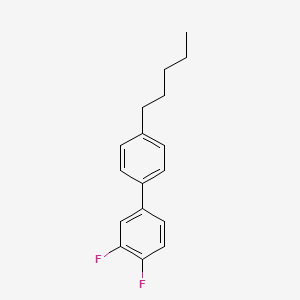

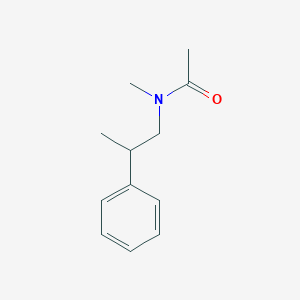
![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
